molecular formula C21H16N2O3S2 B2508422 2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 898405-95-3

2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B2508422
CAS No.: 898405-95-3
M. Wt: 408.49
InChI Key: PRWHIFXCSVOMGB-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H16N2O3S2 and its molecular weight is 408.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity :A series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and evaluated against a range of bacterial and fungal species. These compounds, particularly compound 4d, have shown potent antimicrobial activity, suggesting potential use in treating infections (Incerti et al., 2017).

Antibacterial Studies and New Derivatives :Research on 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related derivatives has revealed significant antibacterial activity. These findings point to potential applications in developing new antibacterial agents (Ramalingam et al., 2019).

pKa Determination and Drug Precursors :Newly synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds have been studied to determine their acidity constants (pKa), providing valuable information for their development as drug precursors (Duran & Canbaz, 2013).

Heterocyclic Compound Synthesis :Synthesis of various heterocyclic compounds derived from 2-Amino Benzothiazole has been explored, with potential applications in pharmaceuticals and chemical industries. These compounds offer a wide range of structural varieties, useful in drug design and other chemical applications (Mahmood & Ahmad, 2020).

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit antinociceptive activity , suggesting potential targets could be receptors or enzymes involved in pain perception and inflammation.

Mode of Action

Based on the antinociceptive activity of related benzothiazole derivatives , it can be hypothesized that this compound may interact with its targets to modulate pain signaling pathways.

Biochemical Pathways

Given the potential antinociceptive activity of related compounds , it is plausible that this compound may influence pathways related to pain perception and inflammation.

Result of Action

Based on the reported antinociceptive activity of related compounds , it can be inferred that this compound may have potential analgesic effects.

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could potentially include exploring its synthesis, properties, and potential applications. For example, benzothiazole derivatives have been studied for their potential use in various fields, including medicine and materials science .

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c24-20(14-28(25,26)15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)27-21/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWHIFXCSVOMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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